molecular formula C21H24N2O3 B6782347 N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide

Cat. No.: B6782347
M. Wt: 352.4 g/mol
InChI Key: FQNWXCWCOFDVCM-UHFFFAOYSA-N
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Description

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-21(23-12-4-5-14-26-23)22-20(16-7-2-1-3-8-16)18-10-11-19-17(15-18)9-6-13-25-19/h1-3,7-8,10-11,15,20H,4-6,9,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNWXCWCOFDVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)NC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a chromene derivative with an oxazinane precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and ultimately therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]oxazinane-2-carboxamide: shares structural similarities with other heterocyclic compounds such as chromenes and oxazinanes.

    Chromenes: These compounds also contain a chromene ring and are known for their diverse biological activities.

    Oxazinanes: These compounds contain an oxazinane ring and are used in various chemical and pharmaceutical applications.

Uniqueness

What sets this compound apart is its unique combination of chromene and oxazinane rings, which may confer distinct chemical and biological properties. This unique structure makes it a valuable compound for research and development in multiple fields.

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